molecular formula C11H12ClNO2 B8578442 3-Methoxy-4-chloropropoxybenzonitrile

3-Methoxy-4-chloropropoxybenzonitrile

Cat. No.: B8578442
M. Wt: 225.67 g/mol
InChI Key: OUUHOXAYAJEYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-chloropropoxybenzonitrile is a benzonitrile derivative featuring a methoxy group (-OCH₃) at the 3-position, a chloropropoxy group (-O-(CH₂)₃Cl) at the 4-position, and a nitrile (-CN) group at the para position relative to the methoxy substituent.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

4-(3-chloropropoxy)-3-methoxybenzonitrile

InChI

InChI=1S/C11H12ClNO2/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7H,2,5-6H2,1H3

InChI Key

OUUHOXAYAJEYQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-Methoxy-4-chloropropoxybenzonitrile, enabling a comparative analysis of substituent effects and properties:

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile

  • Structure: Nitro (-NO₂) at position 2, methoxy (-OCH₃) at position 4, and chloropropoxy (-O-(CH₂)₃Cl) at position 3.
  • Key Differences: The nitro group at position 2 introduces strong electron-withdrawing effects, which may reduce nucleophilic aromatic substitution reactivity compared to the nitrile in the target compound . Safety data from industrial sources classify this compound as a high-purity intermediate, suggesting stability under storage conditions .

Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate

  • Structure : Ester (-COOCH₃) at position 1, methoxy at position 3, and chloropropoxy at position 4.
  • Key Differences: The ester group is hydrolytically labile compared to the nitrile, making it less stable in aqueous or basic conditions . The ester functional group could serve as a prodrug moiety in medicinal chemistry, unlike the nitrile in the target compound .

3-Methoxy-4-nitrobenzonitrile

  • Structure : Nitro at position 4 and methoxy at position 3, lacking the chloropropoxy chain.
  • Key Differences :
    • The absence of the chloropropoxy group reduces lipophilicity, impacting bioavailability.
    • Melting point is reported at 125–126°C, indicative of strong intermolecular interactions (e.g., dipole-dipole from nitro and nitrile groups) .
    • The nitro group may confer explosive properties under extreme conditions, necessitating careful handling .

3-Chloro-4-ethoxy-5-methoxybenzonitrile

  • Structure : Chloro (-Cl) at position 3, ethoxy (-OCH₂CH₃) at position 4, and methoxy at position 5.
  • Key Differences: The shorter ethoxy chain (vs. Chloro and ethoxy substituents create a distinct electronic profile, possibly altering metabolic stability in biological systems .

Key Research Findings

  • Substituent Effects : The chloropropoxy chain enhances lipophilicity, which correlates with improved blood-brain barrier penetration in related neuroactive compounds (inferred from and ) .
  • Synthetic Routes : Similar compounds (e.g., ) are synthesized via nucleophilic substitution or esterification, suggesting analogous pathways for the target compound .
  • Safety Profiles : Nitro-containing analogs require stringent handling protocols due to instability, whereas nitriles are generally safer but may release toxic gases upon decomposition .

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